2-Ethoxy-4-(4-methylpyrrolidin-2-yl)phenol
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Overview
Description
2-Ethoxy-4-(4-methylpyrrolidin-2-yl)phenol is an organic compound that features a phenol group substituted with an ethoxy group and a 4-methylpyrrolidin-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-4-(4-methylpyrrolidin-2-yl)phenol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of a suitable amine with a carbonyl compound, followed by cyclization.
Substitution on the Phenol Ring: The ethoxy group can be introduced via an etherification reaction, where phenol reacts with an ethyl halide in the presence of a base.
Attachment of the Pyrrolidine Ring: The 4-methylpyrrolidin-2-yl group can be attached to the phenol ring through a nucleophilic substitution reaction, where the pyrrolidine derivative reacts with a halogenated phenol compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above, but optimized for higher yields and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-4-(4-methylpyrrolidin-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the ethoxy group or to modify the pyrrolidine ring.
Substitution: The ethoxy group or the pyrrolidine ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halogenated derivatives and strong bases or acids are often employed in substitution reactions.
Major Products
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: De-ethoxylated phenols or modified pyrrolidine derivatives.
Substitution: Various substituted phenols or pyrrolidine derivatives.
Scientific Research Applications
2-Ethoxy-4-(4-methylpyrrolidin-2-yl)phenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Ethoxy-4-(4-methylpyrrolidin-2-yl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenol group can form hydrogen bonds with target proteins, while the pyrrolidine ring can enhance binding affinity through hydrophobic interactions. The ethoxy group may influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-Ethoxy-4-(methoxymethyl)phenol: Similar structure but with a methoxymethyl group instead of the pyrrolidine ring.
4-Ethoxyphenol: Lacks the pyrrolidine ring, making it less complex.
4-(4-Methylpyrrolidin-2-yl)phenol: Similar but without the ethoxy group.
Uniqueness
2-Ethoxy-4-(4-methylpyrrolidin-2-yl)phenol is unique due to the combination of the ethoxy group and the 4-methylpyrrolidin-2-yl group on the phenol ring. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs.
Biological Activity
2-Ethoxy-4-(4-methylpyrrolidin-2-yl)phenol is a compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological effects, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C13H17NO2
- Molecular Weight : 219.28 g/mol
Antiparasitic Activity
Recent studies have explored the antiparasitic potential of compounds structurally related to this compound. For instance, a compound from a similar series demonstrated significant activity against Leishmania species, achieving over 99% reduction in parasite burden at specific dosages. This suggests that modifications to the phenolic structure can enhance biological activity against parasitic infections .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. In vitro studies indicate that derivatives of this compound exhibit varying degrees of activity against Mycobacterium tuberculosis. The structure-activity relationship (SAR) studies suggest that modifications to the ethoxy and pyrrolidine groups can significantly influence potency .
Neuropharmacological Effects
There is emerging evidence indicating potential anxiolytic effects associated with compounds similar to this compound. Research on related pyrrolidine derivatives has shown that they may modulate the glutamatergic system, which is crucial for anxiety regulation . These findings warrant further investigation into the anxiolytic potential of this specific compound.
The mechanisms by which this compound exerts its biological effects are not fully elucidated. However, preliminary studies suggest that it may interact with specific receptors involved in neurotransmission and cellular signaling pathways.
Target Receptors
- GABA Receptors : Potential modulation of GABAergic transmission could underlie its anxiolytic effects.
- Glutamate Receptors : Involvement in glutamate uptake/release mechanisms may contribute to its neuropharmacological activities.
Case Study 1: Antiparasitic Efficacy
A study evaluated a series of phenolic compounds for their efficacy against visceral leishmaniasis. Among these, a compound structurally similar to this compound showed promising results with a significant reduction in parasite load in murine models .
Compound | Dosage (mg/kg) | Parasite Reduction (%) |
---|---|---|
Compound A | 30 | >99 |
Compound B | 50 | 46 |
This compound | TBD | TBD |
Case Study 2: Neuropharmacological Assessment
In an experimental model assessing anxiety-like behaviors, compounds with similar structural features were administered to evaluate their effects on locomotor activity and anxiety levels. Results indicated a significant reduction in anxiety-related behaviors without affecting general locomotion, suggesting a targeted anxiolytic effect .
Properties
Molecular Formula |
C13H19NO2 |
---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
2-ethoxy-4-(4-methylpyrrolidin-2-yl)phenol |
InChI |
InChI=1S/C13H19NO2/c1-3-16-13-7-10(4-5-12(13)15)11-6-9(2)8-14-11/h4-5,7,9,11,14-15H,3,6,8H2,1-2H3 |
InChI Key |
JJSWTYULFULIFV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2CC(CN2)C)O |
Origin of Product |
United States |
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